Methylene Blue

Descripción

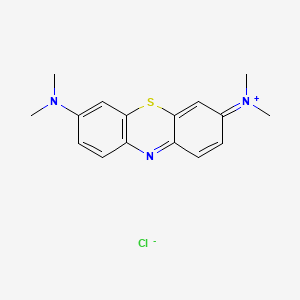

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Historical Context and Traditional Synthesis Methods

Bernthsen’s Classical Synthesis

The original Bernthsen method involves a multi-step process starting with N,N-dimethylaniline. In the first step, nitrosodimethylaniline is prepared by treating dimethylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl). This nitroso compound is then reduced using zinc (Zn) and HCl to form p-aminodimethylaniline. Subsequent oxidation with sodium dichromate (Na₂Cr₂O₇) in the presence of thiosulfuric acid yields a thiosulfonic acid intermediate, which undergoes cyclization with another dimethylaniline molecule to form methylene blue.

Key challenges in this method include:

Modern Synthesis Innovations

Solvent Extraction and Metal Precipitation

A patent-pending method (EP3795565A1) addresses traditional limitations by introducing solvent extraction and metal precipitation steps. The reaction mixture is adjusted to pH 9–11 during extraction, enabling the removal of residual Zn²⁺ and Fe³⁺ ions via chelation. Tetrahydrofuran (THF) and water are used to isolate crude this compound, which is further purified with hydrochloric acid to stabilize the pH between 3.0–4.5. This approach reduces metal content to ≤77 ppm and Azure B impurities to ≤2.5%.

Table 1: Comparison of Traditional vs. Modern Synthesis

| Parameter | Bernthsen Method | Modern Method (EP3795565A1) |

|---|---|---|

| Yield | 40–50% | 68–72% |

| Metal Content | >500 ppm | ≤77 ppm |

| Azure B Impurity | 5–8% | ≤2.5% |

| Final pH Stability | 3.5–5.2 | 3.0–4.5 |

Purification Techniques

Polar Solvent Recrystallization

Post-synthesis purification employs polar solvents like acetic acid to dissolve impurities while precipitating this compound. This step enhances purity from 92% to 99.5%, as evidenced by high-performance liquid chromatography (HPLC).

Aggregation Control in Aqueous Solutions

Visible light spectroscopy reveals that this compound tends to form tetramers at concentrations ≥3.4 × 10⁻⁵ M, even without NaCl. Purification must account for this self-aggregation, as tetrameric clusters reduce bioavailability in medical applications.

Table 2: Thermodynamic Parameters for Aggregation (25°C)

| Aggregate | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Dimer | -4.2 | -15.8 | -38.9 |

| Tetramer | -8.7 | -28.1 | -64.3 |

Analytical Methods for Quality Control

Industrial-Scale Production Considerations

Scalability of Continuous Flow Reactors

Modern facilities employ continuous flow reactors to optimize oxidative coupling steps. Residence time is maintained at 45–60 minutes, achieving throughputs of 50–100 kg/day.

Análisis De Reacciones Químicas

Redox Reactions and the Blue Bottle Experiment

MB undergoes reversible oxidation and reduction, forming the basis of the classic "Blue Bottle" demonstration. In alkaline glucose solutions, MB cycles between its oxidized (blue) and reduced (colorless) forms:

Reaction Steps

-

Reduction :

The colorless leuco-MB (MBred) forms via glucose-mediated reduction under basic conditions .

-

Reoxidation :

Shaking the solution reintroduces oxygen, regenerating blue MBox .

Kinetics and Rate Law

The reaction follows pseudo-first-order kinetics with respect to MB, glucose, and hydroxide ions :

Key parameters from experimental studies:

| Parameter | Value | Source |

|---|---|---|

| Activation energy | 23 kJ·mol⁻¹ | |

| Optimal temperature | 25–40°C | |

| Rate constant (298 K) | ||

Oxidative Polymerization

MB polymerizes under oxidative conditions, forming conductive polymers. Ammonium peroxodisulfate (APS) initiates polymerization via a radical mechanism:

Mechanism

-

Initiation : APS oxidizes MB dimers to radical cations.

-

Propagation : Radicals propagate through monomer addition, forming covalent bonds .

Kinetic Data

| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 298 | ||

| 49 | ||

| 308 | ||

| 318 | ||

The reaction exhibits first-order kinetics initially, transitioning to diffusion-controlled growth .

Photodegradation Mechanisms

MB degrades under light exposure via reactive oxygen species (ROS):

Key Steps

-

ROS Generation :

-

Degradation Pathway :

Degradation Efficiency

| Light Source | Degradation Time (min) | Efficiency (%) |

|---|---|---|

| UV | 60 | 98 |

| Visible | 120 | 85 |

Catalytic Reduction with Pt/C Nanoparticles

Platinum nanoparticles accelerate MB reduction in the presence of hydrogen:

Reaction Overview

Optimized Conditions

| Parameter | Optimal Value | Activity (min⁻¹·g⁻¹·L) |

|---|---|---|

| [Pt] | 0.1 wt% | 25,740 |

| [Glucose] | 0.5 M | 18,920 |

| pH | 9.0 | 22,310 |

Oxygen removal via

purging enhances reduction rates by minimizing reoxidation .

Aplicaciones Científicas De Investigación

Medical Applications

Methylene blue has been utilized in clinical medicine since its introduction in the late 19th century. Its applications include:

1. Treatment of Methemoglobinemia

this compound is the primary treatment for methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to tissues. It works by converting methemoglobin back to functional hemoglobin, restoring normal oxygenation levels in patients .

2. Antidote for Poisonings

The compound serves as an antidote for cyanide and carbon monoxide poisoning. It counteracts the toxic effects by facilitating electron transport in cells, which is crucial during hypoxic conditions .

3. Neuroprotective Effects

Recent studies suggest that this compound may enhance cognitive function and offer neuroprotection against conditions like Alzheimer's and Parkinson's diseases. It achieves this by improving mitochondrial function and reducing oxidative stress, which are vital for neuronal health .

4. Sepsis and Septic Shock Management

this compound has shown promise in treating vasodilatory shock associated with sepsis. A systematic review indicated that its administration can reduce the length of intensive care unit stays and days on mechanical ventilation by improving hemodynamic stability .

Environmental Applications

In addition to its medical uses, this compound has significant applications in environmental science:

1. Wastewater Treatment

Recent studies have explored the use of this compound as a biosorbent for removing dyes from wastewater. For instance, bio-composites made from functionalized natural materials have shown superior adsorption capabilities for this compound dye, making them effective for industrial wastewater treatment .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across various applications:

Mecanismo De Acción

Methylene blue exerts its effects through several mechanisms:

Reduction of Methemoglobin: It is reduced to leucothis compound, which then reduces methemoglobin to hemoglobin, restoring its oxygen-carrying capacity.

Inhibition of Guanylate Cyclase: This decreases cyclic guanosine monophosphate levels, leading to reduced vascular smooth muscle relaxation.

Binding to Nucleic Acids and Proteins: This disrupts cellular functions and leads to the death of harmful pathogens.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical Properties

Methylene blue is compared with structurally related dyes and functionally similar compounds (Table 1):

Antimicrobial Activity

This compound and its analogues exhibit variable antimicrobial effects (Table 2):

| Organism | This compound MIC (µg/mL) | This compound Analogues MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2.5–5.0 | 1.25–10 (e.g., dimethyl analogues) |

| Escherichia coli | 10–20 | 5–40 |

| Candida albicans | 20–40 | 10–80 |

- This compound’s activity is enhanced under light (photodynamic action) .

- Analogues with modified alkyl groups show increased potency but higher cytotoxicity .

Biochemical and Pharmacological Interactions

- Guanylate Cyclase Inhibition : this compound selectively inhibits soluble guanylate cyclase, reducing cyclic GMP levels in vascular smooth muscle. Cyanide, in contrast, inhibits nitric oxide-mediated relaxation only for sodium nitroprusside .

- Redox Properties: this compound acts as an electron donor/acceptor in mitochondrial chains, distinguishing it from neutral redox dyes like resazurin .

Toxicity and Environmental Impact

Actividad Biológica

Methylene blue (MB), a synthetic dye with a long history of medical application, has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiviral, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when used in conjunction with photodynamic therapy (PDT). A recent study evaluated its effectiveness against polymicrobial biofilms associated with periodontal disease. The results indicated that MB combined with LED light reduced the metabolic activity of bacteria by approximately 55% and decreased total bacterial counts by over 80% compared to control groups .

Table 1: Antimicrobial Efficacy of this compound in Biofilms

| Treatment Group | Reduction in Metabolic Activity | Total Bacterial Count Reduction |

|---|---|---|

| Control | - | - |

| This compound | ~50% | >80% |

| This compound + LED | ~55% | >80% |

2. Antiviral Activity

MB has demonstrated potent antiviral activity against various viruses, including SARS-CoV-2 and influenza virus H1N1. In vitro studies revealed that MB could inactivate these viruses at low micromolar concentrations, especially when combined with UV light activation. The mechanisms of action include genomic RNA degradation and disruption of viral replication processes .

Case Study: this compound Against SARS-CoV-2

In a controlled laboratory setting, MB was administered to cells infected with SARS-CoV-2. Results showed significant reductions in viral load, supporting the potential use of MB as a therapeutic agent in COVID-19 treatment protocols .

3. Neuroprotective Effects

Recent research has highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease (AD). Studies indicate that MB can enhance cognitive function and memory in AD patients by reducing neurofibrillary tangles and amyloid plaques in the brain. Its ability to cross the blood-brain barrier makes it a promising candidate for CNS-related therapies .

Table 2: Cognitive Improvement in Alzheimer's Patients Treated with this compound

4. Clinical Applications in Sepsis and Shock

This compound has been investigated for its role in managing sepsis and septic shock. A systematic review showed that administration of MB led to reduced duration of mechanical ventilation and shorter ICU stays for patients compared to placebo . Specifically, the meta-analysis reported:

- Reduced ICU stay: Mean difference (MD) -1.58 days

- Decreased days on mechanical ventilation: MD -0.72 days

- Shorter time to vasopressor discontinuation: MD -31.49 minutes

Table 3: Clinical Outcomes of this compound in Sepsis Patients

| Outcome Measure | Mean Difference (MD) |

|---|---|

| ICU Length of Stay | -1.58 days |

| Days on Mechanical Ventilation | -0.72 days |

| Time to Vasopressor Discontinuation | -31.49 minutes |

5. Anticancer Properties

This compound is also being explored for its anticancer effects via photodynamic therapy (PDT). A systematic review indicated that MB effectively reduces tumor sizes across various cancer types, including colorectal carcinoma and melanoma . The dosage for effective treatment varied widely among studies, ranging from 0.04 to 24.12 mg/kg.

Table 4: Efficacy of this compound in Cancer Treatment

| Cancer Type | Reduction in Tumor Size (%) | Dosage Range (mg/kg) |

|---|---|---|

| Colorectal Carcinoma | 40% | 0.04 - 24.12 |

| Melanoma | 35% | 0.04 - 24.12 |

Q & A

Q. What are the standard protocols for using methylene blue as a biological stain in microscopy?

this compound is widely used as a cationic dye to highlight cellular structures. For reproducible results, ensure the dye meets medicinal-grade specifications (e.g., U.S.P. requirements) and is free from impurities that interfere with staining . Protocols typically involve preparing a 0.1–1% aqueous solution, adjusting pH to 7–8 for optimal staining of nuclei and bacteria. Validation should include testing staining performance on control samples (e.g., Gram-positive bacteria) to confirm specificity .

Q. How does this compound function as a redox indicator in analytical chemistry?

this compound undergoes reversible color changes between oxidized (blue) and reduced (colorless) states. In Fehling’s test or oxygen detection, it serves as an electron acceptor. Methodologically, prepare a 0.05% solution and monitor absorbance at 664 nm (oxidized form) using UV-Vis spectrophotometry. Calibration curves should account for pH and temperature effects on redox potential .

Q. What quality standards define research-grade this compound?

High-purity this compound for research must meet specifications such as ≥95% dye content (verified via HPLC), low heavy metal contamination (<1 ppm), and compliance with biological stain commission guidelines. Trihydrate forms (C₁₆H₂₄ClN₃O₃S) are preferred for stability, with molecular weight 373.90 g/mol and CAS RN 7220-79-3 .

Q. What factors influence this compound adsorption efficiency in aqueous solutions?

Key variables include:

- pH : Adsorption is maximized at alkaline conditions (pH 8–10) due to electrostatic interactions between cationic dye and anionic adsorbent surfaces.

- Initial concentration : Higher concentrations (50–200 ppm) drive adsorption but may saturate active sites.

- Temperature : Optimal ranges vary (25–40°C), with exothermic processes favoring lower temperatures .

Q. How is this compound quantified in spectrophotometric assays?

Prepare a calibration curve using standard solutions (0.1–10 ppm) and measure absorbance at λ_max = 664 nm. For trace analysis, employ derivative spectrophotometry to minimize interference. Validation should include recovery tests (90–110%) and limit of detection (LOD < 0.05 ppm) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound adsorption processes?

RSM with Box-Behnken Design (BBD) reduces experimental runs while modeling interactions between variables. For example, to maximize adsorption capacity (e.g., 43.84 mg/g on modified peanut shells):

Q. What kinetic models describe this compound adsorption on bioadsorbents?

- Pseudo-first-order : Valid for physisorption-dominated processes. Fit ln(qₑ − qₜ) vs. time.

- Pseudo-second-order : Better for chemisorption (e.g., covalent bonding). Plot t/qₜ vs. t gives linearity (R² > 0.99). Modified peanut shells showed superior fit with pseudo-second-order kinetics, indicating chemisorption mechanisms .

Q. How do machine learning methods enhance adsorption modeling?

Least Squares-Support Vector Machines (LS-SVM) and Artificial Neural Networks (ANN) outperform traditional models in handling non-linear data. For ZnS-NP-AC composites, ANN achieved R² = 0.98 by training on variables like pH, dosage, and contact time. Cross-validation (k-fold) prevents overfitting .

Q. What parameters govern photocatalytic degradation of this compound?

Using TiO₂-based photocatalysts (e.g., calcined eggshell-doped TiO₂):

- Dosage : 0.5–2.5 g/L.

- Degradation time : 60–180 min.

- Dye concentration : 100–300 ppm. BBD optimization achieved >90% degradation under UV light, validated via LC-MS to identify intermediate byproducts .

Q. How do adsorbent modifications improve this compound removal efficiency?

- Chemical activation : Formaldehyde-modified peanut shells increased surface area by 300%, enhancing adsorption to 43.84 mg/g.

- Composite synthesis : ZnS nanoparticles with activated carbon (ZnS-NPs-AC) improved kinetics via synergistic effects.

Comparative studies should use BET analysis and FTIR to characterize pore structure and functional groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.